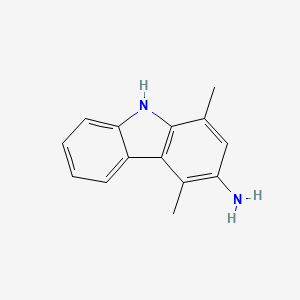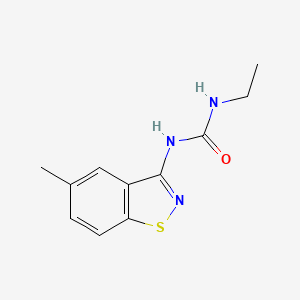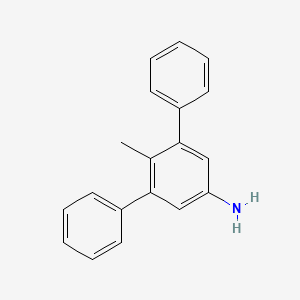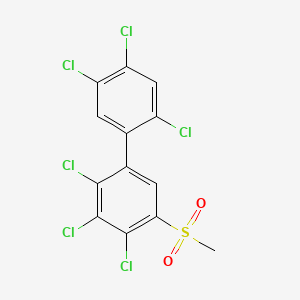
1,4-Dimethyl-3-aminocarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-3-aminocarbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in material science. The structure of this compound consists of a carbazole core with two methyl groups at positions 1 and 4, and an amino group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-3-aminocarbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between N-sulfonyl-1,2,3-triazoles and 2-alkenylindoles in the presence of a rhodium catalyst can yield 3-aminocarbazole derivatives . This method is efficient and tolerates various functional groups, allowing the synthesis of diverse 3-aminocarbazoles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-3-aminocarbazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the amino group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the carbazole ring.
Applications De Recherche Scientifique
1,4-Dimethyl-3-aminocarbazole has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, making it a potential candidate for drug development and medicinal chemistry.
Medicine: Research has explored its potential as an anticancer, antiviral, and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-3-aminocarbazole involves its interaction with specific molecular targets and pathways. The amino group at position 3 can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound with no substituents.
1,4-Dimethylcarbazole: Similar structure but lacks the amino group.
3-Aminocarbazole: Lacks the methyl groups at positions 1 and 4.
Uniqueness
1,4-Dimethyl-3-aminocarbazole is unique due to the presence of both methyl groups and the amino group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
111249-52-6 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1,4-dimethyl-9H-carbazol-3-amine |
InChI |
InChI=1S/C14H14N2/c1-8-7-11(15)9(2)13-10-5-3-4-6-12(10)16-14(8)13/h3-7,16H,15H2,1-2H3 |
Clé InChI |
KZQZOUXUEGIOQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)

![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)





![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)


